molecular formula C19H19ClN6O2 B2977776 5-chloro-2-methoxy-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzamide CAS No. 1421521-99-4

5-chloro-2-methoxy-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzamide

Cat. No.: B2977776
CAS No.: 1421521-99-4
M. Wt: 398.85
InChI Key: ZWQMQQZGOOXFLL-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with chloro and methoxy groups, and it is further functionalized with pyridinyl and pyrimidinyl moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the chlorination and methoxylation of a benzamide precursor.

    Introduction of Pyridinyl and Pyrimidinyl Groups: The pyridinyl and pyrimidinyl groups are introduced through nucleophilic substitution reactions, often using pyridin-2-ylamine and 4-chloropyrimidine as starting materials.

    Coupling Reactions: The final step involves coupling the intermediate compounds to form the target molecule. This step may require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield benzaldehyde or benzoic acid derivatives, while substitution of the chloro group can produce various substituted benzamides.

Scientific Research Applications

5-chloro-2-methoxy-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interfere with DNA replication processes, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-chloro-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzenesulfonamide
  • 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide

Uniqueness

What sets 5-chloro-2-methoxy-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both pyridinyl and pyrimidinyl moieties enhances its potential for diverse applications in medicinal chemistry and drug development.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[2-[[6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN6O2/c1-28-15-6-5-13(20)10-14(15)19(27)23-9-8-22-17-11-18(25-12-24-17)26-16-4-2-3-7-21-16/h2-7,10-12H,8-9H2,1H3,(H,23,27)(H2,21,22,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWQMQQZGOOXFLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCNC2=CC(=NC=N2)NC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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